N-(4-tert-Butyl-phenyl)-formamide
Overview
Description
“4-tert-Butylphenol” is a phenol derivative . It’s a white solid with a distinct phenolic odor . It dissolves in basic water . It’s widely used in the polymer industry . Its contact with skin may lead to leukoderma .
Synthesis Analysis
“4-tert-Butylphenyl isocyanate” may be used in the synthesis of "N-(4-tert-butylphenyl)-5-[(4-fluorophenyl)sulfamoyl]-1,3-dihydro-2H-isoindole-2-carboxamide" .
Molecular Structure Analysis
The structure of “4-tert-Butylphenol” was characterized as C10H14O .
Chemical Reactions Analysis
The reaction of “4-tert-Butylphenol” with mushroom tyrosinase has been reported to afford “4-t-butyl-o-benzoquinone” and kinetics of this enzymatic reaction has been investigated .
Physical And Chemical Properties Analysis
“4-tert-Butylphenol” has a melting point of 96-101 °C (lit.), boiling point of 236-238 °C (lit.), and a density of 0.908 g/mL at 25 °C (lit.) .
Scientific Research Applications
1. Material Synthesis and Properties
N-(4-(tert-butyl)phenyl)-2′-(1-(4-(tert-butyl)phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-N-(2-ethylhexyl)-[1,1′-biphenyl]-2-carboxamide, a derivative of N-(4-tert-Butyl-phenyl)-formamide, was synthesized and investigated for its thermal, electrochemical, and photophysical properties. The compound showed high thermal stability with a weight loss temperature of 370°C and notable electronic properties like ionization potential and high electron affinity, making it potentially useful in materials science applications (Skuodis et al., 2021).
2. Organic Synthesis
Research into the oxidative coupling reaction between formamides and diselenides has shown the potential for creating selenocarbamates, which can be used in various organic synthesis processes. This metal-free condition process using tert-butyl hydroperoxide indicates the utility of formamide derivatives in novel synthetic pathways (Singh et al., 2013).
3. Chemical Activation and Reaction Methods
The direct amidation of azoles with formamides, facilitated by tert-butyl perbenzoate under metal- and base-free conditions, presents a novel method in chemical synthesis. This process enables the generation of products through direct dehydrogenative cross-coupling, showcasing the versatility of formamide derivatives in chemical activation and reaction methods (He et al., 2011).
4. Molecular Docking and Analysis
N-(4-Bromo-Phenyl)-Formamide, a derivative of N-(4-tert-Butyl-phenyl)-formamide, was studied for its antimicrobial properties. Molecular docking studies were conducted to understand its structure-function relationship with various receptors, indicating potential applications in pharmaceutical research and drug design (Malek et al., 2020).
5. Polymer Research
Research involving the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, related to N-(4-tert-Butyl-phenyl)-formamide, demonstrated these polyamides' solubility in various solvents and their potential applications in creating transparent, flexible, and thermally stable films. This contributes to the development of new materials in polymer science (Hsiao et al., 2000).
Safety and Hazards
properties
IUPAC Name |
N-(4-tert-butylphenyl)formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)9-4-6-10(7-5-9)12-8-13/h4-8H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWYYLIKZSQFFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-Butyl-phenyl)-formamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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